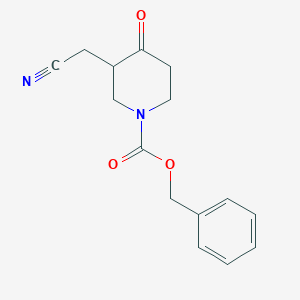

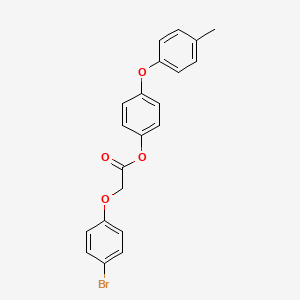

![molecular formula C6H12ClNO2S B2438157 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride CAS No. 2101562-66-5](/img/structure/B2438157.png)

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride” is a chemical compound with the molecular formula C6H11NO2S . It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, has been a subject of research. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of “3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride” is complex. It includes a bicyclic scaffold, which is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride” are complex and involve multiple steps. For instance, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.69 . It is a powder at room temperature .Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the transformation that generates the bicyclic scaffold. These efforts contribute to the synthesis of tropane alkaloids with potential pharmacological significance .

Organic Synthesis

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride: finds utility as an important raw material and intermediate in organic synthesis. Its unique structure may enable the creation of novel compounds or functional groups, making it valuable for designing new molecules with specific properties .

Agrochemical Applications

In the field of agrochemicals, this compound could play a role in developing pesticides, herbicides, or other agricultural chemicals. Its structural features may contribute to enhanced efficacy or reduced environmental impact .

Pharmaceutical Research

Researchers explore the potential of MFCD31667177 in pharmaceutical applications. Its distinct bicyclic structure could serve as a scaffold for drug design. By modifying functional groups, scientists may create derivatives with specific pharmacological activities, such as antiviral, antibacterial, or antitumor properties .

Dyestuff Industry

The compound’s unique properties may find use in the dyestuff industry. It could serve as a precursor for synthesizing dyes or pigments with specific colors or properties .

Chiral Catalysts

Given its stereochemistry, 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride might serve as a chiral catalyst in asymmetric transformations. Researchers could explore its potential in promoting enantioselective reactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-6(4-10)7-5;/h5-7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWXCEJCYBWYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CS(=O)(=O)CC1N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

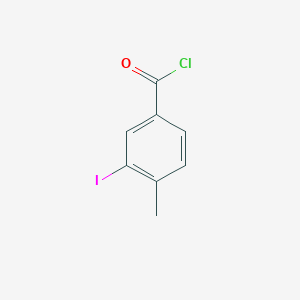

![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)

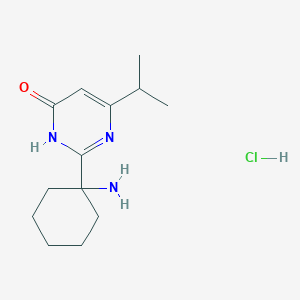

![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2438077.png)

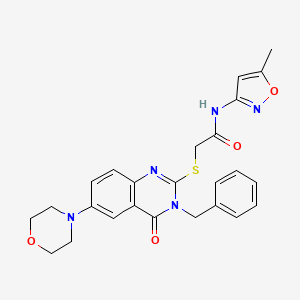

![2-(4-ethylphenoxy)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2438080.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2438082.png)

![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)